molecular formula C6H12O3 B1286413 2-Propoxypropanoic acid CAS No. 56674-67-0

2-Propoxypropanoic acid

Cat. No. B1286413
CAS RN: 56674-67-0
M. Wt: 132.16 g/mol
InChI Key: CPCVNVLTHQVAPE-UHFFFAOYSA-N
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Description

2-Propoxypropanoic acid is a chemical compound that belongs to the class of aryloxypropanoic acids. While the provided papers do not directly discuss 2-propoxypropanoic acid, they do provide insights into the synthesis, molecular structure, and chemical properties of related aryloxypropanoic acid derivatives. These compounds have garnered interest due to their potential therapeutic applications, such as the treatment of type II diabetes and their role as allosteric potentiators at certain receptors .

Synthesis Analysis

The synthesis of aryloxypropanoic acid derivatives has been improved through various methods. One such method offers several advantages over existing chemistry for the transformation of these compounds, which could be relevant for the synthesis of 2-propoxypropanoic acid . Another paper describes the liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives using polyethylene glycol (PEG) supported 2-bromo-2-methylpropanoate, which could potentially be adapted for the synthesis of 2-propoxypropanoic acid . Additionally, asymmetric syntheses of amino-substituted propanoic acids have been reported, which could inform the synthesis of chiral forms of 2-propoxypropanoic acid .

Molecular Structure Analysis

The molecular structure of aryloxypropanoic acids can be complex, and their conformation can significantly affect their biological activity. One study synthesized optically active 2-aryloxypropanoic acids and assigned their absolute configuration using NMR spectroscopy and DFT calculations . This approach could be applied to determine the stereochemistry of 2-propoxypropanoic acid.

Chemical Reactions Analysis

The chemical reactivity of aryloxypropanoic acid derivatives has been explored in several studies. For instance, novel propanoic acid derivatives have been synthesized and their reactivity investigated, leading to the formation of acyl chlorides, amides, and polycyclic ureas . These reactions could be relevant to the functionalization and further derivatization of 2-propoxypropanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of aryloxypropanoic acids are crucial for their application in pharmaceuticals. One study focused on the enantioseparation of these acids using capillary electrochromatography, which is important for the separation of enantiomers and could be applied to 2-propoxypropanoic acid . The mechanical and chemical stabilities of the columns used for this separation were also satisfactory, indicating the robustness of the method .

Scientific Research Applications

Adsorption and Removal from Water

  • Adsorption Behavior and Mechanism : Perfluoro-2-propoxypropanoic acid (GenX), an alternative to perfluorooctanoic acid (PFOA), has been detected in aquatic environments, raising significant concerns. A study by Wang et al. (2019) focused on the adsorption behavior and mechanism of GenX on various adsorbents, including activated carbon and anion-exchange resins. The study revealed insights into the initial adsorption kinetics, the effects of particle size and adsorbent types, and competitive adsorption scenarios, demonstrating the complex dynamics of GenX in water treatment processes (Wang et al., 2019).

Applications in Microscopy

  • Rapid Chemical Dehydration for Electron Microscopy : The use of acidified 2,2-dimethoxypropane, a compound related to 2-propoxypropanoic acid, has been investigated by Muller and Jacks (1975) for chemically dehydrating biological tissues for electron microscopy. This technique maintained the ultrastructural integrity of various tissues, offering a simpler and faster alternative to traditional methods involving organic solvents (Muller & Jacks, 1975).

Synthesis and Derivative Applications

  • Improved Synthesis Methods : An improved method for synthesizing 2-methyl-2-aryloxypropanoic acid derivatives, which are important for potential treatment of type II diabetes, has been reported by Davis, Fitzgerald, and Guo (2004). Their method offered several advantages over existing chemistry, highlighting the ongoing evolution of synthetic approaches in this field (Davis, Fitzgerald, & Guo, 2004).

  • Synthesis of Optically Active Analogues : Ammazzalorso et al. (2008) synthesized a new set of optically active 2-aryloxypropanoic acids, achieving good yields and excellent enantiomeric excesses. The study also explored the assignment of absolute configuration using NMR spectroscopy and density functional theory (DFT) calculations, contributing to the understanding of stereochemistry in these compounds (Ammazzalorso et al., 2008).

Other Applications

  • Agricultural Use : Carter and Keeley (1987) evaluated the use of various herbicides, including compounds related to 2-propoxypropanoic acid, for controlling Johnsongrass in cotton. Their research demonstrated the effectiveness of these herbicides in agricultural settings, providing insights into optimal usage and impact on crop yield (Carter & Keeley, 1987).

Future Directions

Research on related compounds, such as Per- and polyfluoroalkyl substances (PFASs), suggests that there are four major trends that will shape future research . These include the mobility of short-chain PFAS due to their high polarity, persistency, and volatility; the substitution of regulated substances with substitutes of similar concern; an increase in the structural diversity of existing PFAS molecules; and the exploration of the unknown “Dark Matter” of PFAS, which includes the amount, identity, formation pathways, and transformation dynamics of polymers and PFAS precursors .

properties

IUPAC Name

2-propoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4-9-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCVNVLTHQVAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560985
Record name 2-Propoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propoxypropanoic acid

CAS RN

56674-67-0
Record name 2-Propoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Silver oxide (87.5 g, 0.38 mol) was added to a mixture of (R)-methyl lactate (52.1 g, 0.5 mol) with 1-iodopropane (100 g, 0.59 mol) over 3 hours, followed by allowing the mixture to stand at room temperature for 4 days, adding ether (200 ml) for dilution, filtering the mixture, distilling off ether, washing the residue with 2N-NaOH aqueous solution, drying over anhydrous sodium sulfate, distilling it under reduced pressure to obtain (R)-methyl 2-propoxypropionate (46.1 g, b.p. 33°-34° C./5 mmHg). To this (R)-methyl 2-propoxypropionate (28.2 g) were added water (60 ml) and NaOH (10 g), followed by agitating the mixture at room temperature for 3 hours, pouring the mixture in 6N-hydrochloric acid (80 ml), extracting the resulting organic layer with ether, washing the resulting organic layer with water and distilling off ether to obtain 2-propoxypropionic acid (18.0 g).
Name
(R)-methyl 2-propoxypropionate
Quantity
28.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In analogy to the procedure described in example 44, rac-3-(1H-indol-5-yl)-2-propoxy-propionic acid methyl ester (preparation 6) was reacted with 4-chloromethyl-5-methyl-2-(4-trifluoromethyl-phenyl)-oxazole to give rac-3-1-[5-methyl-2-(4-trifluoromethyl-phenyl)-oxazol-4-yl methyl]-1H-indol-5-yl}-2-propoxy-propionic acid as light yellow solid.
Name
rac-3-(1H-indol-5-yl)-2-propoxy-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
236
Citations
W Wang, A Maimaiti, H Shi, R Wu, R Wang, Z Li… - Chemical Engineering …, 2019 - Elsevier
As a typical alternative to perfluorooctanoic acid (PFOA), perfluoro-2-propoxypropanoic acid (GenX) has been detected worldwide in aquatic environment and attracted great concerns …
Number of citations: 121 www.sciencedirect.com
M Sun, E Arevalo, M Strynar, A Lindstrom… - … science & technology …, 2016 - ACS Publications
… In raw water of a DWTP downstream of a PFAS manufacturer, the mean concentration of perfluoro-2-propoxypropanoic acid (PFPrOPrA), a replacement for PFOA, was 631 ng/L (n = 37)…
Number of citations: 536 pubs.acs.org
EJ Kleiner, T Sanan, SJ Smith… - AWWA Water …, 2021 - Wiley Online Library
… Percent PFAS recoveries between 90% and 103%, 85% and 114%, and 54% and 108% were determined for perfluoro-2-propoxypropanoic acid (GenX), five perfluoroalkyl carboxylic …
Number of citations: 3 awwa.onlinelibrary.wiley.com
J Liu, X Gao, Y Wang, J Leng, J Li, Y Zhao, Y Wu - Environmental Pollution, 2021 - Elsevier
… Herein, ten legacy PFASs, branched perfluorooctanesulfonate (PFOS) and perfluorooctanoate (PFOA), two Cl-PFESAs, perfluoro-2-propoxypropanoic acid (HFPO-DA), and ammonium …
Number of citations: 26 www.sciencedirect.com
S Gaballah, A Swank, JR Sobus… - Environmental …, 2020 - ehp.niehs.nih.gov
… and PFOA have been replaced with shorter alkyl chain compounds such as perfluorobutanesulfonic acid (PFBS) or large fluoroether PFAS such as perfluoro-2-propoxypropanoic …
Number of citations: 210 ehp.niehs.nih.gov
M Vakili, F Gholami, HM Zwain, W Wang… - Journal of …, 2023 - Elsevier
… Perfluoro-2-propoxypropanoic acid ammonium salt, commonly known as GenX, is a persistent, bioaccumulative, and toxic synthetic organofluorine compound utilized in producing …
Number of citations: 1 www.sciencedirect.com
G Liu, M Usman, T Luo, PF Biard, K Lin… - Environmental …, 2023 - Elsevier
… Perfluoro-2-propoxypropanoic acid (GenX) has emerged as a substitute for perfluorooctanoic acid (PFOA) especially since PFOA was listed among the persistent organic pollutants (…
Number of citations: 8 www.sciencedirect.com
DG Wahman, SJ Smith, EJ Kleiner, G Abulikemu… - ACS ES&T …, 2023 - ACS Publications
… with respect to chloride (K PFAS/C ) was determined for nine drinking water relevant perfluoroalkyl and polyfluoroalkyl substances (PFAS): perfluoro-2-propoxypropanoic acid (GenX), …
Number of citations: 1 pubs.acs.org
MS Shimizu, R Mott, A Potter… - AGU Fall Meeting …, 2020 - ui.adsabs.harvard.edu
… and replacement PFAS including perfluorooctanesulfonic acid (PFOS), perfluorooctanoic acid (PFOA), perfluoro-2-methoxy-acetic acid (PFMOAA), perfluoro-2-propoxypropanoic acid (…
Number of citations: 2 ui.adsabs.harvard.edu
NC DHHS - 2017
Number of citations: 3

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